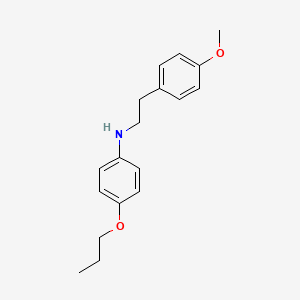

N-(4-Methoxyphenethyl)-4-propoxyaniline

Description

N-(4-Methoxyphenethyl)-4-propoxyaniline is an aniline derivative featuring a 4-propoxyphenyl group and a 4-methoxyphenethyl substituent attached to the nitrogen atom. The methoxy and propoxy groups are electron-donating substituents, which may enhance conjugation and stability in optical or electronic materials .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIHQHSHHBAOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methoxyphenethyl)-4-propoxyaniline is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 285.39 g/mol

- CAS Number : 4469-80-1

The compound features a methoxy group and a propoxy group attached to an aniline structure, which influences its solubility and interaction with biological targets.

This compound's biological activity can be attributed to its interaction with various molecular targets:

- Antiparasitic Activity : Research indicates that derivatives of similar structures exhibit significant anthelmintic properties. For instance, N-(4-methoxyphenyl)pentanamide, a related compound, demonstrated effective antiparasitic activity against Toxocara canis, suggesting that this compound may exhibit similar effects .

- Cannabinoid Receptor Interaction : Some studies suggest that compounds with similar structures may interact with cannabinoid receptors (CB2R), potentially exhibiting agonistic or antagonistic effects. This interaction could lead to anti-inflammatory or analgesic properties .

- Kinase Inhibition : Preliminary investigations into related compounds have shown potential as kinase inhibitors, which could be relevant for cancer therapy by interrupting signaling pathways involved in tumor growth .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antiparasitic Activity

A study conducted on related compounds demonstrated that N-(4-methoxyphenyl)pentanamide exhibited significant antiparasitic effects with lower cytotoxicity compared to traditional treatments like albendazole. The study highlighted the importance of developing novel anthelmintic agents with reduced toxicity profiles .

Cannabinoid Receptor Studies

Research into cannabinoid receptor interactions has shown that certain aniline derivatives can selectively bind to CB2 receptors, leading to potential therapeutic applications in pain management and inflammation control .

Kinase Inhibition Research

Investigations into the kinase inhibitory properties of similar compounds suggest that they could serve as effective treatments for various cancers by targeting specific pathways involved in cell proliferation and survival .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- The compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for modifications that can lead to various derivatives useful in research and industrial applications.

2. Biological Studies

- In biological contexts, N-(4-Methoxyphenethyl)-4-propoxyaniline is employed in proteomics research to study protein interactions and functions. It can modulate enzyme activities, making it a potential candidate for further investigations into its biological mechanisms.

3. Medicinal Chemistry

- The compound has been investigated for potential therapeutic applications, including its use as a precursor in drug development. Its interactions with specific molecular targets indicate potential utility in treating various diseases.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may possess significant anticancer properties, warranting further exploration into its mechanisms of action and potential therapeutic benefits.

Antiviral Activity

Another study focused on the antiviral properties of this compound against HIV. The compound demonstrated a notable reduction in viral RNA levels by over 50% at concentrations exceeding 10 µM. This finding indicates its potential role as an antiviral agent.

Anti-inflammatory Properties

Research has also investigated the anti-inflammatory effects of this compound using an LPS-induced inflammation model in mice. Administration resulted in significant decreases in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its applicability in treating inflammatory diseases.

Summary of Applications

This compound exhibits promising applications across various scientific domains:

- Organic Chemistry : Building block for complex organic compounds.

- Biology : Research tool for studying protein interactions.

- Medicine : Potential precursor for drug development and therapeutic applications.

- Agriculture : Possible use as an active ingredient in pesticide formulations due to its structural properties.

Comparison with Similar Compounds

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline (CAS 1040688-46-7)

Structural Differences :

- Substituents: A 2,4-dimethylphenoxyethyl group replaces the 4-methoxyphenethyl moiety.

- Functional Groups: Retains the 4-propoxyaniline core but introduces methyl groups on the phenoxy ring.

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅NO₂ |

| Molecular Weight | 299.41 g/mol |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 461.2 ± 45.0 °C (Predicted) |

| pKa | 5.07 ± 0.50 |

Applications: The compound is classified as an irritant (Xi) and may serve as an intermediate in organic synthesis. Its extended conjugation due to the phenoxyethyl group could make it suitable for fluorescent materials .

4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline

Structural Differences :

- Substituents : Ethoxy groups replace propoxy and methoxy groups; a nitro group is introduced.

- Electronic Effects: The nitro group is electron-withdrawing, reducing conjugation compared to methoxy/propoxy donors.

Key Findings :

- Bond lengths between nitrogen and oxygen (1.229–1.232 Å) indicate partial double-bond character, enhancing planarity for conjugation.

- Dihedral angles between aromatic planes (2.8°) suggest near-coplanar geometry, critical for two-photon absorption materials .

Applications : Used in optical functional materials due to electron delocalization and photostability .

4-Methoxy-N-(4-Methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS 20440-91-9)

Structural Differences :

- Substituents : Two methoxyphenyl groups and a nitro group replace the propoxy and methoxyphenethyl groups.

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₄ |

| Molecular Weight | 350.37 g/mol |

Applications: Exhibits strong electron delocalization, making it a candidate for nonlinear optical materials. The nitro group enhances charge-transfer properties .

N-(Diisopropoxyphosphoryl)-4-methoxyaniline

Structural Differences :

- Functional Groups : A phosphoramidate group replaces the phenethyl-propoxy system.

Applications : Likely used in phosphorylation reactions or as a ligand in catalysis. The phosphorus center introduces distinct reactivity compared to purely aromatic analogs .

Critical Analysis of Structural and Functional Trends

- Electron-Donating vs. Withdrawing Groups : Methoxy and propoxy groups enhance electron density, improving conjugation, while nitro groups reduce it but enable charge-transfer interactions .

- Planarity : Compounds with smaller dihedral angles (e.g., 2.8° in ) exhibit stronger conjugation, critical for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.